molecular formula C20H19N5O4 B2363237 N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207002-79-6

N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

Cat. No.: B2363237
CAS No.: 1207002-79-6
M. Wt: 393.403
InChI Key: NHXJPCJPSGDOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a synthetic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on existing literature.

  • Molecular Formula : C20_{20}H19_{19}N5_5O4_4
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 1207002-79-6

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in the context of its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives possess notable cytotoxic effects. For instance, a study evaluated several quinazolinone derivatives for their activity against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The results showed that certain derivatives exhibited IC50 values indicating potent antiproliferative activity:

CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

The compound this compound is hypothesized to exhibit similar or enhanced cytotoxicity due to its structural components which facilitate interaction with biological targets involved in tumor growth regulation .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of tyrosine kinases and other signaling pathways critical for tumor proliferation. This inhibition can lead to apoptosis in cancer cells. For example, compounds targeting the Epidermal Growth Factor Receptor (EGFR) have shown promise in reducing tumor growth through various signaling pathways .

Case Studies and Research Findings

  • Cytotoxic Evaluation :
    • In vitro studies conducted on synthesized quinazoline derivatives indicated significant cytotoxicity against multiple cancer cell lines. The evaluation utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds .
  • Apoptotic Induction :
    • The apoptotic effects of related compounds were assessed using flow cytometry techniques. Results indicated a dose-dependent increase in early and late apoptotic cells upon treatment with quinazoline derivatives .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-12-5-4-6-16-18(12)21-11-24-19(16)23-25(20(24)27)10-17(26)22-13-7-14(28-2)9-15(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJPCJPSGDOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.